molecular formula C24H20N2O5S B11391139 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391139
M. Wt: 448.5 g/mol
InChI Key: QJFZBNYEVBMBCU-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the furan-2-ylmethyl carbamoyl intermediate, followed by its reaction with a cyclopenta[b]thiophene derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism by which N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide include other derivatives of furan, thiophene, and chromene. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5S/c1-13-7-8-15-17(27)11-19(31-18(15)10-13)22(28)26-24-21(16-5-2-6-20(16)32-24)23(29)25-12-14-4-3-9-30-14/h3-4,7-11H,2,5-6,12H2,1H3,(H,25,29)(H,26,28)

InChI Key

QJFZBNYEVBMBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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